![molecular formula C20H16N2O4 B5866910 N-(2-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5866910.png)
N-(2-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide, commonly known as MNFA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of MNFA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, including tubulin, topoisomerase, and DNA polymerase. MNFA has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
MNFA has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and modulation of cell signaling pathways. MNFA has also been shown to possess antioxidant properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
MNFA has several advantages for lab experiments, including its ease of synthesis, stability, and relatively low toxicity. However, MNFA also has some limitations, including its poor solubility in aqueous solutions, which may limit its bioavailability and effectiveness.
Orientations Futures
Several future directions for MNFA research are possible, including the development of more efficient synthesis methods, the identification of new targets and mechanisms of action, and the evaluation of its potential applications in other scientific fields, such as material science and environmental remediation.
Conclusion
In conclusion, MNFA is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MNFA has been reported to exhibit anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of novel therapeutic agents. Further research is needed to fully understand the mechanism of action of MNFA and to explore its potential applications in other scientific fields.
Méthodes De Synthèse
MNFA can be synthesized through a multistep process, which involves the reaction of 2-nitrobenzaldehyde with furfural, followed by the condensation of the resulting compound with 2-methylphenylamine and acryloyl chloride. The final product is obtained through purification and crystallization processes.
Applications De Recherche Scientifique
MNFA has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. MNFA has been reported to exhibit anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of novel therapeutic agents.
Propriétés
IUPAC Name |
(E)-N-(2-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-14-6-2-4-8-17(14)21-20(23)13-11-15-10-12-19(26-15)16-7-3-5-9-18(16)22(24)25/h2-13H,1H3,(H,21,23)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWRJIVSYZOMJP-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

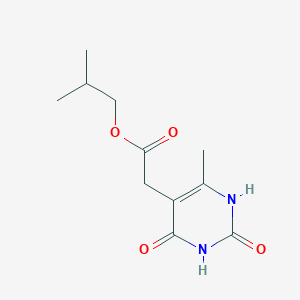
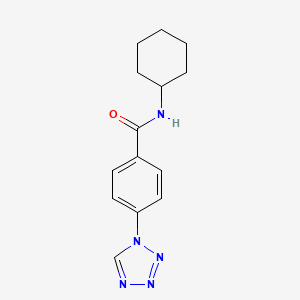
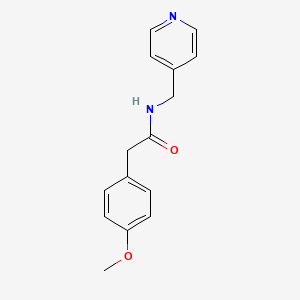
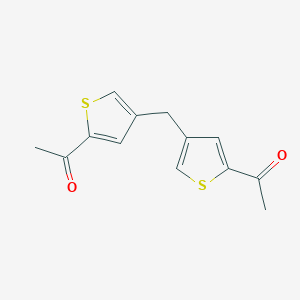

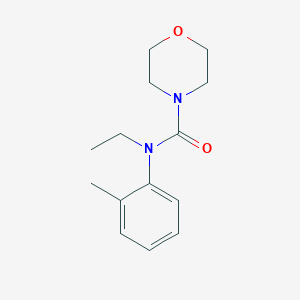
![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5866875.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-2-furamide](/img/structure/B5866890.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide](/img/structure/B5866897.png)
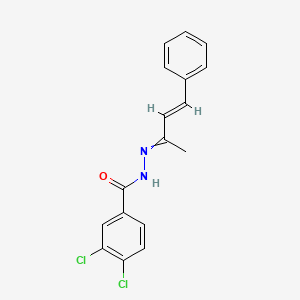

![2-chloro-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5866942.png)
![methyl [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5866944.png)